[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FCPRP and belongs to the class of piperazine derivatives.
Mechanism of Action
The mechanism of action of FCPRP is not fully understood. However, several studies have suggested that it exerts its therapeutic effects through the regulation of various signaling pathways in the body. FCPRP has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response. It also inhibits the activity of MAPK, a signaling pathway that regulates cell growth and differentiation.
Biochemical and Physiological Effects:
FCPRP has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines. FCPRP also inhibits the proliferation of cancer cells and induces apoptosis. Additionally, FCPRP has been shown to protect neurons from oxidative stress and inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
FCPRP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also exhibits potent therapeutic effects at low concentrations. However, FCPRP has some limitations as well. It is a relatively new compound and its toxicity profile is not well established. Further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for the use of FCPRP in scientific research. It can be further studied for its anti-inflammatory and anti-tumor activities. FCPRP can also be explored for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, FCPRP can be used as a lead compound for the development of novel therapeutics with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of FCPRP involves the reaction of 2-methylbenzoyl chloride with furan-2-carbonyl-piperazine in the presence of a base. The reaction proceeds through the formation of an intermediate which is then treated with a reducing agent to yield the final product.
Scientific Research Applications
FCPRP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. FCPRP has also been shown to possess neuroprotective properties and can be used in the treatment of neurodegenerative disorders.
properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-5-2-3-6-14(13)16(20)18-8-10-19(11-9-18)17(21)15-7-4-12-22-15/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWFDFGRHCFYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.